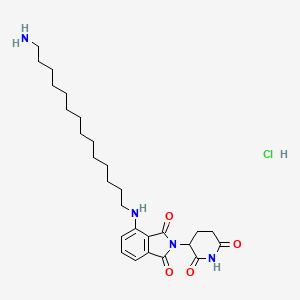

Thalidomide-NH-C14-NH2 (hydrochloride)

CAS No.:

Cat. No.: VC16596109

Molecular Formula: C27H41ClN4O4

Molecular Weight: 521.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H41ClN4O4 |

|---|---|

| Molecular Weight | 521.1 g/mol |

| IUPAC Name | 4-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

| Standard InChI | InChI=1S/C27H40N4O4.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-29-21-15-13-14-20-24(21)27(35)31(26(20)34)22-16-17-23(32)30-25(22)33;/h13-15,22,29H,1-12,16-19,28H2,(H,30,32,33);1H |

| Standard InChI Key | OBKYJLPSAHWVEJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCCN.Cl |

Introduction

Chemical Identity and Structural Features

Thalidomide-NH-C14-NH2 (hydrochloride) (molecular formula: C₂₇H₄₁ClN₄O₄; molecular weight: 521.09 g/mol) features a 14-carbon alkyl chain appended to the thalidomide backbone via amine linkages, with a hydrochloride salt improving solubility . The core structure retains the isoindoline-1,3-dione and piperidine-2,6-dione rings critical for CRBN interaction, while the C14 spacer provides flexibility for linker attachment in PROTAC designs .

Comparative Analysis with Shorter-Chain Analogs

The extended alkyl chain in the C14 variant permits integration into PROTACs targeting bulkier proteins, whereas shorter analogs like C6 may struggle with steric constraints .

Synthesis and Stability Considerations

Synthesis typically involves a multi-step process:

-

Thalidomide Backbone Modification: Introduction of amine groups at the phthalimide nitrogen via nucleophilic substitution or reductive amination .

-

Alkyl Chain Attachment: A 14-carbon diamine linker is conjugated, followed by hydrochloride salt formation to improve crystallinity .

Mechanism of Action: CRBN Recruitment and Protein Degradation

Thalidomide-NH-C14-NH2 (hydrochloride) operates through a dual mechanism:

Cereblon Binding

The compound’s glutarimide ring docks into CRBN’s hydrophobic pocket, a interaction validated by molecular docking studies . This binding recruits the E3 ubiquitin ligase complex, a prerequisite for PROTAC activity .

PROTAC Assembly and Target Engagement

As a CRBN ligand, the C14 derivative is conjugated via its terminal amine to a target protein ligand (e.g., kinase inhibitor) using a linker. The resultant heterobifunctional molecule induces ubiquitination and proteasomal degradation of the target . For example, THAL-SNS-032, a PROTAC linking this compound to the CDK inhibitor SNS-032, demonstrates selective degradation of CDK2/9 in cancer cells .

Biological Applications and Research Findings

Anticancer Activity

While direct data on Thalidomide-NH-C14-NH2 (hydrochloride) is sparse, related PROTACs exhibit potent antiproliferative effects. In leukemia models, THAL-SNS-032 achieved IC₅₀ values <100 nM, outperforming thalidomide alone .

Immunomodulation

Analogous to thalidomide, the compound may suppress TNF-α production, though its hydrolysis-resistant design could enhance duration of action compared to precursors .

Neurological and Inflammatory Diseases

PROTACs incorporating this ligand are being explored for neurodegenerative diseases (e.g., tau degradation in Alzheimer’s) and autoimmune disorders, capitalizing on CRBN’s ubiquity in human tissues .

Future Directions and Challenges

-

Target Expansion: Exploiting the C14 linker’s versatility to address undruggable targets (e.g., transcription factors) .

-

Stability Optimization: Incorporating non-hydrolyzable bonds (e.g., thioamides) to enhance half-life .

-

In Vivo Validation: Assessing bioavailability and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume